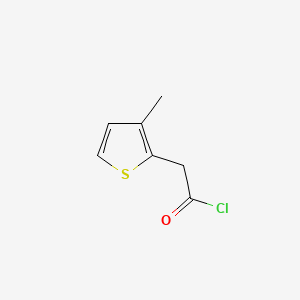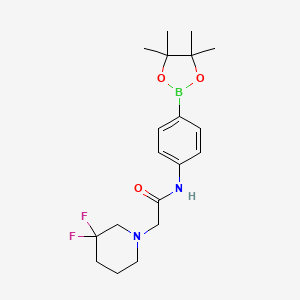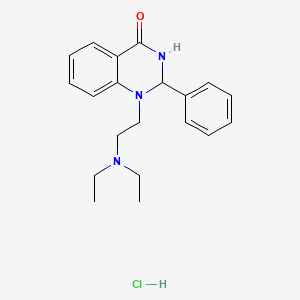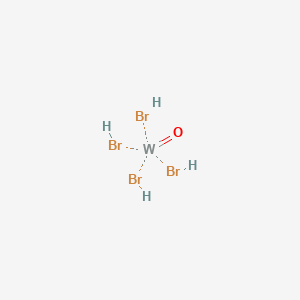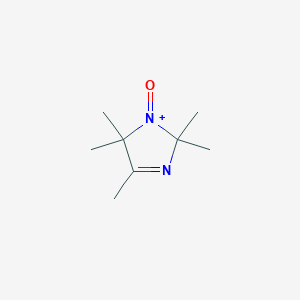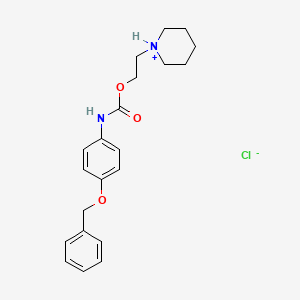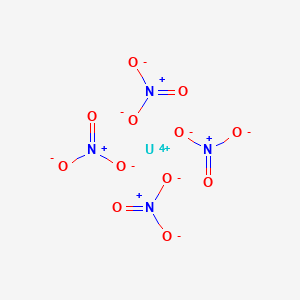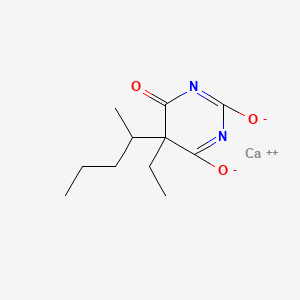
Calcium pentobarbital
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium pentobarbital is a compound derived from pentobarbital, a short-acting barbiturate. Pentobarbital is commonly used as a sedative, hypnotic, and anticonvulsant. It is also used in veterinary medicine for euthanasia and in some countries for physician-assisted suicide . This compound combines the properties of pentobarbital with calcium, which may influence its pharmacological effects.
Preparation Methods
The preparation of calcium pentobarbital involves the synthesis of pentobarbital followed by its conversion to the calcium salt. The synthetic route for pentobarbital typically involves the reaction of ethylmalonic ester with urea, followed by cyclization and alkylation . The calcium salt is then formed by reacting pentobarbital with calcium hydroxide or calcium chloride under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
Calcium pentobarbital undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium pentobarbital has several scientific research applications:
Mechanism of Action
Calcium pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and potentiation of GABAergic inhibitory effects . The presence of calcium may enhance its binding affinity and influence calcium conductance in neurons .
Comparison with Similar Compounds
Calcium pentobarbital can be compared with other barbiturates such as:
Sodium pentobarbital: Similar in function but differs in the cation used.
Phenobarbital: A longer-acting barbiturate with different pharmacokinetic properties.
Thiopental: An ultra-short-acting barbiturate used primarily for induction of anesthesia. This compound is unique due to its combination with calcium, which may offer distinct pharmacological advantages in certain applications.
Properties
CAS No. |
3330-47-0 |
|---|---|
Molecular Formula |
C11H16CaN2O3 |
Molecular Weight |
264.33 g/mol |
IUPAC Name |
calcium;5-ethyl-6-oxo-5-pentan-2-ylpyrimidine-2,4-diolate |
InChI |
InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2/p-2 |
InChI Key |
AJZCPCVZCDQEFK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


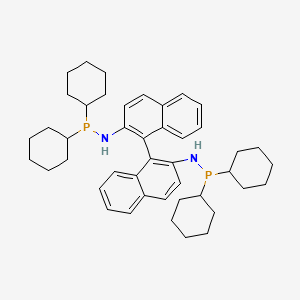


![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
![9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride](/img/structure/B13733347.png)
